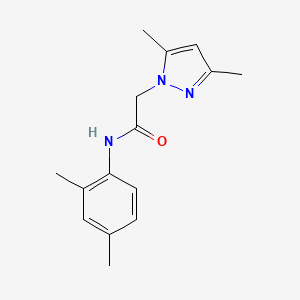![molecular formula C17H21NO2 B7480704 [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPM is a synthetic compound that belongs to the class of piperidine derivatives. It has a molecular weight of 331.45 g/mol and a molecular formula of C21H25NO2.
Mecanismo De Acción
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone acts as a potent antagonist of the dopamine D1 receptor and the serotonin 5-HT2A receptor. It also has moderate affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone modulates the release of neurotransmitters in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a range of biochemical and physiological effects in various animal models. In rats, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to decrease locomotor activity and induce catalepsy, suggesting a potential role as an antipsychotic drug. In monkeys, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to increase the release of dopamine in the prefrontal cortex, suggesting a potential role in the treatment of cognitive deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone for lab experiments is its high potency and selectivity for specific receptors. This allows for precise modulation of neuronal activity and behavior. However, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone. One direction is the development of new drugs based on [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone scaffold with improved pharmacological properties. Another direction is the investigation of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone's potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the mechanisms underlying [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone's effects on neuronal activity and behavior.
Métodos De Síntesis
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone can be synthesized using various methods, including the reaction of piperidine with phenylacetic acid, followed by cyclization with cyclobutanecarbonyl chloride. Another method involves the reaction of piperidine with phenylacetyl chloride, followed by cyclization with cyclobutanecarbonyl chloride. Both methods require specific reaction conditions and purification steps to obtain pure [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone.
Aplicaciones Científicas De Investigación
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has shown potential in various scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. In neuroscience, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been used as a research tool to study the function of different neurotransmitter systems in the brain. It has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia.
In drug discovery, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been used as a lead compound to develop new drugs that target specific receptors in the body. It has shown promising results in the development of new antipsychotic and antidepressant drugs. In medicinal chemistry, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been used as a scaffold to design and synthesize new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
[1-(cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16(13-5-2-1-3-6-13)14-9-11-18(12-10-14)17(20)15-7-4-8-15/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORINTCSNVJLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)


![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



